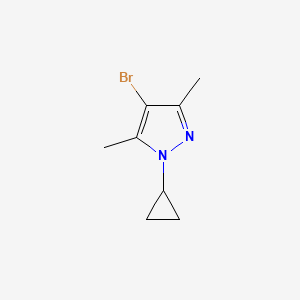![molecular formula C18H26N2O2 B13072565 Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[44]Nonane-7-Carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The use of automated systems and advanced analytical techniques can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazaspiro nonane core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH).
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
- 1,6-Diazaspiro[4.4]nonane-2,7-dione
Uniqueness
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate is unique due to its specific spirocyclic structure and the presence of both phenyl and tert-butyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H26N2O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tert-butyl (5R,9R)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-15(14-8-5-4-6-9-14)18(13-20)10-7-11-19-18/h4-6,8-9,15,19H,7,10-13H2,1-3H3/t15-,18-/m0/s1 |
Clave InChI |
JJNPTJKXUZDPPW-YJBOKZPZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CCCN2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
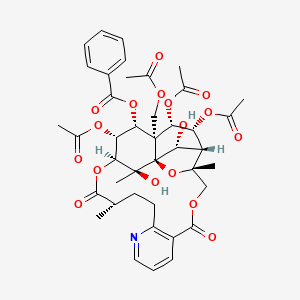
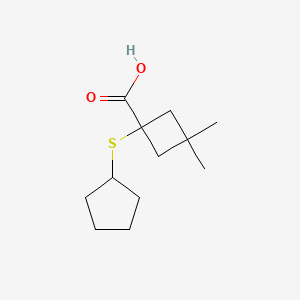

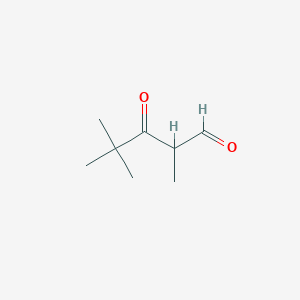
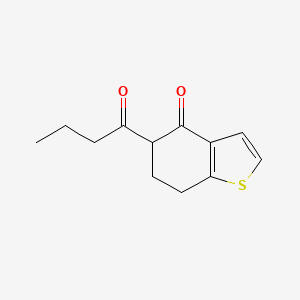
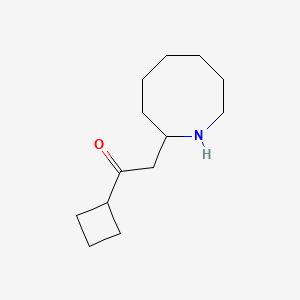
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)

